

# Commercial suppliers of 11-Epi-Chaetomugilin I for laboratory use

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Compound of Interest

Compound Name: 11-Epi-Chaetomugilin I

Cat. No.: B12415444

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## Application Notes and Protocols for 11-Epi-Chaetomugilin I

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

### **Product Information**

Product Name: 11-Epi-Chaetomugilin I

Synonyms: Not available

Source: A metabolite isolated from the fungus Chaetomium globosum.[1][2]

**Chemical Properties:** 

CAS Number: 1319729-88-8[1][2]

Molecular Formula: C22H27ClO5[2]

Molecular Weight: 406.90 g/mol [2]

Appearance: Solid powder (specific color may vary by supplier)

Storage and Handling: Store the solid powder at -20°C for up to two years.[2] For stock solutions, dissolve in a suitable solvent like DMSO. It is recommended to prepare and use



solutions on the same day.[2] If storing stock solutions, aliquot into tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]

## \*\*2. Commercial Suppliers

**11-Epi-Chaetomugilin I** is available from various chemical suppliers for research purposes. The product is intended for laboratory use only and not for human or veterinary use.[1][3]

Supplier	Website	Notes	
MedchemExpress	INVALID-LINK	Provides product data and handling instructions.[1]	
DC Chemicals	INVALID-LINK	Offers Certificate of Analysis (COA) and storage information.[2]	
CymitQuimica	INVALID-LINK	Distributes products from various brands, including Targetmol.	

Note: Availability and product specifications should be confirmed directly with the suppliers.

## **Application Notes**

**11-Epi-Chaetomugilin I** has demonstrated significant biological activity in preclinical studies, primarily as a potent cytotoxic agent against various cancer cell lines and as an anti-inflammatory compound.

## **Application 1: In Vitro Cytotoxicity**

**11-Epi-Chaetomugilin I** exhibits potent growth-inhibitory activity against a range of human and murine cancer cell lines.[1][2][3] Its efficacy in the nanomolar to low-micromolar range makes it a compound of interest for cancer research and drug discovery.

Quantitative Cytotoxicity Data



The following table summarizes the reported half-maximal inhibitory concentration (IC<sub>50</sub>) values for **11-Epi-Chaetomugilin I** against several cancer cell lines.

Cell Line	Cell Type	Organism	Reported IC <sub>50</sub> (μM)
P388	Murine Leukemia	Mouse	0.7
HL-60	Human Promyelocytic Leukemia	Human	1.0
L1210	Murine Leukemia	Mouse	1.6
КВ	Human Epidermoid Carcinoma	Human	1.2

## **Application 2: Anti-Inflammatory Activity**

Beyond its cytotoxic effects, **11-Epi-Chaetomugilin I** has been identified as an inhibitor of the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for anti-inflammatory drug development. It has been reported to suppress TNF- $\alpha$ -induced NF- $\kappa$ B activity with an IC50 value of 0.9  $\mu$ M.

NF-kB Signaling Pathway

The diagram below illustrates a simplified representation of the TNF- $\alpha$ -induced classical NF- $\kappa$ B signaling pathway and the putative point of inhibition by **11-Epi-Chaetomugilin I**.

Caption: TNF-α induced NF-κB signaling pathway and proposed inhibition point.

## **Experimental Protocols**

The following are representative protocols for assessing the biological activities of **11-Epi-Chaetomugilin I**. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

## Protocol 1: Cell Viability/Cytotoxicity Assay (MTT or CCK-8)



This protocol describes a general method to determine the IC<sub>50</sub> value of **11-Epi- Chaetomugilin I** against adherent or suspension cancer cell lines.

#### Materials:

- 11-Epi-Chaetomugilin I
- Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
- Cancer cell line of interest (e.g., HL-60, KB)
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Sterile 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
- Solubilization buffer (for MTT assay, e.g., acidic isopropanol or DMSO)
- Microplate reader

**Procedure Workflow** 

Caption: Workflow for a typical in vitro cytotoxicity assay.

#### **Detailed Steps:**

- Stock Solution Preparation: Prepare a 10 mM stock solution of 11-Epi-Chaetomugilin I in sterile DMSO.
- · Cell Seeding:
  - Harvest cells and perform a cell count to determine cell density.
  - $\circ$  Seed cells into a 96-well plate at a density of 5 x 10<sup>3</sup> to 1 x 10<sup>4</sup> cells per well in 100  $\mu$ L of complete medium.



- Incubate the plate at 37°C in a 5% CO<sub>2</sub> humidified incubator for 24 hours to allow cells to attach (for adherent lines).
- Compound Treatment:
  - Prepare a series of dilutions of 11-Epi-Chaetomugilin I from the stock solution in complete medium. A typical final concentration range might be 0.01 μM to 100 μM.
  - Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell blank control.
  - Remove the medium from the wells (for adherent cells) or add the compound dilutions directly (for suspension cells). Add 100 μL of the prepared drug dilutions to the respective wells.
- Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Viability Measurement (CCK-8 Example):
  - Add 10 μL of CCK-8 solution to each well.
  - Incubate the plate for 1-4 hours at 37°C.
  - Measure the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Subtract the absorbance of the blank wells from all other wells.
  - Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (Viability % = [Absorbance\_treated / Absorbance\_control] x 100).
  - Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC<sub>50</sub> value.

## Protocol 2: NF-κB Reporter Assay



This protocol provides a general framework for measuring the inhibition of TNF- $\alpha$ -induced NF- $\kappa$ B activity using a luciferase reporter assay.

#### Materials:

- Host cell line (e.g., HEK293T) stably or transiently transfected with an NF-κB-luciferase reporter plasmid.
- 11-Epi-Chaetomugilin I
- Recombinant human TNF-α
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Sterile 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent (e.g., Bright-Glo<sup>™</sup> or ONE-Glo<sup>™</sup>)
- Luminometer

#### Procedure:

- Cell Seeding: Seed the NF-kB reporter cells into a 96-well white plate at an appropriate density to reach 80-90% confluency the next day. Incubate for 24 hours.
- Pre-treatment with Inhibitor:
  - Prepare serial dilutions of **11-Epi-Chaetomugilin I** in serum-free medium.
  - Remove the medium from the cells and replace it with the prepared dilutions.
  - Incubate for 1-2 hours at 37°C.
- Stimulation:
  - $\circ$  Add TNF- $\alpha$  to all wells (except the unstimulated control) to a final concentration of 10-20 ng/mL.



- Include the following controls: unstimulated cells (vehicle only), stimulated cells (vehicle + TNF-α), and a known NF-κB inhibitor as a positive control.
- Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Luciferase Measurement:
  - Remove the plate from the incubator and allow it to equilibrate to room temperature.
  - Add the luciferase assay reagent to each well according to the manufacturer's instructions.
  - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
  - Calculate the percentage of inhibition for each concentration relative to the stimulated control (Inhibition % = 100 [ (Luminescence\_treated Luminescence\_unstimulated) / (Luminescence\_stimulated Luminescence\_unstimulated) ] x 100).
  - Plot the percentage of inhibition against the log of the compound concentration to determine the IC<sub>50</sub> value.

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### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 11-epi-Chaetomugilin I|1319729-88-8|COA [dcchemicals.com]
- 3. 11-epi-Chaetomugilin I|CAS 1319729-88-8|DC Chemicals [dcchemicals.com]
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